molecular formula C10H3Cl5 B3064655 1,2,4,5,8-Pentachloronaphthalene CAS No. 150224-25-2

1,2,4,5,8-Pentachloronaphthalene

Cat. No.: B3064655
CAS No.: 150224-25-2
M. Wt: 300.4 g/mol
InChI Key: FEIKEVSWLMYFFF-UHFFFAOYSA-N
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Description

1,2,4,5,8-Pentachloronaphthalene is a chlorinated derivative of naphthalene, characterized by the presence of five chlorine atoms attached to the naphthalene ring. It appears as a pale-yellow to white solid or powder with an aromatic odor . This compound is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,5,8-Pentachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination of naphthalene in a controlled environment to ensure the desired degree of chlorination. The product is then purified through distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1,2,4,5,8-Pentachloronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,4,5,8-Pentachloronaphthalene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4,5,8-Pentachloronaphthalene involves its interaction with cellular components. It can induce oxidative stress by generating reactive oxygen species, leading to cellular damage. The compound can also interact with enzymes and proteins, disrupting their normal function. These interactions can result in various toxic effects, including liver damage and skin disorders .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4,5-Pentachloronaphthalene
  • 1,2,4,5,7-Pentachloronaphthalene
  • Hexachloronaphthalene

Uniqueness

1,2,4,5,8-Pentachloronaphthalene is unique due to its specific chlorination pattern, which influences its chemical reactivity and environmental persistence. Compared to other pentachloronaphthalenes, it has distinct physical and chemical properties that make it suitable for specific applications in research and industry .

Properties

IUPAC Name

1,2,4,5,8-pentachloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl5/c11-4-1-2-5(12)9-8(4)6(13)3-7(14)10(9)15/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIKEVSWLMYFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=CC(=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164508
Record name 1,2,4,5,8-Pentachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150224-25-2
Record name Naphthalene, 1,2,4,5,8-pentachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,5,8-Pentachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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